molecular formula C21H13BrO2 B2365445 6-Bromo-3,4-diphenylcoumarin CAS No. 263364-90-5

6-Bromo-3,4-diphenylcoumarin

Cat. No. B2365445
CAS RN: 263364-90-5
M. Wt: 377.237
InChI Key: PLLBGZQCJLDDST-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 6-Bromo-3,4-diphenylcoumarin, there are studies on the synthesis of related compounds. For instance, 3-(bromoacetyl)coumarins have been synthesized as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .


Chemical Reactions Analysis

Again, while specific reactions involving 6-Bromo-3,4-diphenylcoumarin are not mentioned, 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) is highlighted as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. The release of various compounds such as benzaldehyde and acetophenone through single- and two-photon-induced processes demonstrates its utility in photochemical reactions (Lu et al., 2003).

Anticancer Properties

Research indicates the potential anticancer properties of certain coumarin derivatives, notably 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate. This compound demonstrates significant anti-invasive and antimigrative activity in vitro and has shown promise in reducing tumor growth in vivo. The mechanisms behind these effects, particularly its potency in inhibiting cancer cell invasion and not being associated with inhibition of specific enzymes like urokinase, plasmin, MMP-2, or MMP-9, remain to be fully understood. However, it's clear that these coumarin derivatives offer a new class of potential antitumor agents (Kempen et al., 2003).

Enantioselective Synthesis of Dihydroisocoumarins

A novel enantioselective method for synthesizing 3,4-dihydroisocoumarin has been developed, utilizing amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids. This method yields 3-bromo-3,4-dihydroisocoumarins with good yields and enantiomeric excess. The versatility of 3-bromo-3,4-dihydroisocoumarins as building blocks for various biologically important systems underscores their potential in medicinal chemistry and drug development (Chen et al., 2012).

Fluorescent Sensors Development

6-Bromo-coumarins have been utilized as foundational structures for developing fluorescent sensors. A study explored the reaction of a bromocoumarin scaffold with various boronic acid derivatives to create a library of 6-arylcoumarins. These compounds have shown potential as fluorescent sensors for detecting peptidase activity and nitric oxide, indicating their applicability in biological and chemical sensing technologies (Hirano et al., 2007).

properties

IUPAC Name

6-bromo-3,4-diphenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLBGZQCJLDDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-diphenylcoumarin

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